D,L-Sulforaphane-d8 N-Acetyl-L-cysteine
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
1354064-85-9
VCID:
VC0166976
InChI:
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2
SMILES:
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
Molecular Formula:
C11H20N2O4S3
Molecular Weight:
348.52
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine
CAS No.: 1354064-85-9
Cat. No.: VC0166976
Molecular Formula: C11H20N2O4S3
Molecular Weight: 348.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354064-85-9 |
|---|---|
| Molecular Formula | C11H20N2O4S3 |
| Molecular Weight | 348.52 |
| IUPAC Name | 2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 |
| Standard InChI Key | IIHBKTCHILXGOT-SQUIKQQTSA-N |
| SMILES | CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator